molecular formula C13H17ClN2O2 B2515795 7-Methoxy-1, 2-dihydrospiro[indole-3,4-piperidine]-2-one hydrochloride CAS No. 2197062-28-3

7-Methoxy-1, 2-dihydrospiro[indole-3,4-piperidine]-2-one hydrochloride

Cat. No. B2515795
CAS RN: 2197062-28-3
M. Wt: 268.74
InChI Key: JYNCCKMFBICOSB-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2-dihydrospiro[indole-3,4’-piperidine], which is a type of spiro compound . Spiro compounds are organic compounds with two or more rings that share a single atom .


Synthesis Analysis

While specific synthesis information for the compound was not found, a related compound, 7-methoxy-1-tetralone, has been synthesized using continuous-flow technology . This method offers advantages such as reduced reaction time and improved reaction efficiency .

Scientific Research Applications

  • Selective and Efficacious c-Met/ALK Inhibitors : A novel series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, including compounds structurally related to 7-Methoxy-1, 2-dihydrospiro[indole-3,4-piperidine]-2-one hydrochloride, have been synthesized. These compounds are potent, selective, and orally efficacious inhibitors of c-Met/ALK, showing significant tumor growth inhibition in human gastric carcinoma models (Li et al., 2013).

  • Antitumor Activity in Spiro-Alkaloids : Antitumor active dispiro[3H-indole-3,2'-pyrrolidine-3'',3'''-piperidine]-2(1H),4'''-diones, similar in structure to the query compound, have been synthesized and shown to be potent against cervical and liver carcinoma cell lines (Girgis et al., 2015).

  • Synthesis and Photochromic Properties : A spiro[indoline–naphthaline]oxazine derivative, structurally related to 7-Methoxy-1, 2-dihydrospiro[indole-3,4-piperidine]-2-one hydrochloride, was synthesized and found to exhibit excellent photochromic properties in different solvents (Li et al., 2015).

  • σ-Receptor Ligands : Spiropiperidines, structurally similar to the compound , have been investigated as σ-receptor ligands. These compounds showed significant affinity for σ1- and σ2-receptors, suggesting potential applications in neuroscience and pharmacology (Maier & Wünsch, 2002).

  • QSAR Analysis of Anti-Oncological Activity : A QSAR study describes the anti-neoplastic properties of spiro-alkaloids, including compounds structurally related to 7-Methoxy-1, 2-dihydrospiro[indole-3,4-piperidine]-2-one hydrochloride. These compounds exhibited promising antitumor properties against various human tumor cell lines (Girgis et al., 2015).

  • Antidepressant Potential : 1-Arylspiro[indoline-3,4'-piperidine] derivatives, similar to the query compound, were synthesized and evaluated for potential antidepressant activity, showing significant effects in various in vivo assays (Ong et al., 1983).

Future Directions

Piperidine derivatives, which could include the compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

properties

IUPAC Name

7-methoxyspiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c1-17-10-4-2-3-9-11(10)15-12(16)13(9)5-7-14-8-6-13;/h2-4,14H,5-8H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNCCKMFBICOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=O)C23CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxyspiro[indoline-3,4'-piperidin]-2-one hydrochloride

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